Comprehensive Spectroscopic Characterization of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine: A Technical Guide
Comprehensive Spectroscopic Characterization of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine: A Technical Guide
Executive Summary & Structural Rationale
The 1,2,5-oxadiazole ring, historically referred to as the furazan scaffold, is a highly electron-deficient, five-membered aromatic heterocycle[1]. Compounds bearing this motif, particularly 3-aminofurazans, have emerged as privileged structures in medicinal chemistry for the development of antiplasmodial agents[2] and as critical components in advanced energetic materials[3].
The compound 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (C8H6FN3O) presents a unique analytical profile due to the interplay between the strongly electron-withdrawing furazan ring and the inductively withdrawing, yet resonance-donating, 3-fluorophenyl system. This whitepaper provides a definitive, causality-driven guide to the spectroscopic elucidation (NMR, FT-IR, and HRMS) of this molecule, establishing a self-validating framework for structural confirmation.
Spectroscopic Data Interpretation & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is defined by the severe deshielding environment of the heterocycle and the complex scalar coupling (
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H NMR: The primary amine protons (-NH
2) resonate significantly downfield (typically ~6.50 ppm in DMSO-d6) compared to standard anilines or aliphatic amines[4]. This pronounced deshielding is a direct consequence of the furazan ring pulling electron density away from the nitrogen atom, thereby reducing the diamagnetic shielding of the attached protons. -
C NMR: The structural assignment of the aromatic ring relies entirely on
C- F scalar coupling. The carbon directly attached to the fluorine (C-3') exhibits a massive one-bond coupling ( Hz). The ortho carbons (C-2', C-4') show two-bond couplings ( Hz), while the meta (C-1', C-5') and para (C-6') carbons show progressively smaller couplings. The oxadiazole carbons (C-3, C-4) appear in the highly deshielded region (~148–155 ppm) due to the electronegativity of the adjacent nitrogen and oxygen atoms[1]. - F NMR: A single multiplet is observed around -112 ppm, characteristic of a fluorine atom on an electron-deficient aromatic system.
Vibrational (FT-IR) Spectroscopy
The FT-IR spectrum provides orthogonal validation of the functional groups. The N-H stretching vibrations appear as a distinct doublet (asymmetric and symmetric stretches) around 3450 and 3330 cm
Logical Workflows and Structural Mapping
Workflow for the spectroscopic validation of the furazan derivative.
Logical mapping of molecular sub-structures to their corresponding spectral signatures.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness and reproducibility, the following methodologies must be executed as self-validating systems.
Protocol 1: High-Resolution 1D NMR ( H, C, F) Acquisition
Rationale: To obtain artifact-free, quantitative spectra for exact structural assignment.
-
Sample Preparation: Dissolve 15.0 mg of the highly pure analyte in 600 µL of anhydrous DMSO-d
6(100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: DMSO-d
6disrupts intermolecular hydrogen bonding of the amine, sharpening the -NH2signal. TMS acts as an internal chemical shift reference (0.00 ppm).
-
-
Tuning and Matching: Perform automated tuning and matching (ATM) for the specific probe channels (
H, C, F).-
Causality: Ensures maximum power transfer between the RF coil and the sample, optimizing the signal-to-noise ratio (SNR).
-
-
Shimming & Locking: Execute 3D gradient shimming on the
H lock signal.-
Self-Validation Checkpoint: The lock level must stabilize, and the full-width at half-maximum (FWHM) of the TMS peak must be < 1.0 Hz before initiating the pulse sequence.
-
-
Acquisition Parameters: For
C NMR, utilize a relaxation delay (D1) of 5.0 seconds.-
Causality: Quaternary carbons (C-3, C-4 of the oxadiazole, and C-1', C-3' of the phenyl ring) have long T
1relaxation times. A sufficiently long D1 ensures quantitative integration and prevents signal saturation.
-
Protocol 2: FT-IR (ATR) Analysis
Rationale: To identify vibrational modes without the matrix interference or moisture absorption issues of KBr pellets.
-
Background Acquisition: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal.
-
Causality: Subtracts atmospheric H
2O and CO2contributions from the final spectrum.
-
-
Sample Application: Place 1-2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil.
-
Self-Validation Checkpoint: Monitor the real-time interferogram. The peak-to-peak voltage should drop significantly, indicating good optical contact and sufficient evanescent wave penetration.
-
-
Data Processing: Apply an atmospheric compensation algorithm and an ATR correction.
-
Causality: ATR correction adjusts for the wavelength-dependent penetration depth of the IR beam, making the spectrum directly comparable to historical transmission data.
-
Protocol 3: HRMS (ESI-TOF) Analysis
Rationale: To confirm the exact elemental composition via accurate mass measurement.
-
Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) and calibrate the TOF mass analyzer.
-
Self-Validation Checkpoint: The calibration curve must yield a mass accuracy of < 1.0 ppm across the m/z 100–1000 range.
-
-
Sample Introduction: Dilute the sample to 1 µg/mL in 50:50 MeOH:H
2O with 0.1% formic acid. Introduce via direct infusion at 5 µL/min.-
Causality: Formic acid promotes protonation [M+H]
, drastically enhancing ionization efficiency in positive ESI mode.
-
-
Lock Mass Correction: Co-infuse a known reference mass (e.g., reserpine, m/z 609.2807) during acquisition.
-
Causality: Corrects for minor thermal drifts in the flight tube during the run, ensuring sub-2 ppm mass accuracy for the analyte.
-
Quantitative Data Summaries
The following tables summarize the expected and validated spectroscopic data for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine based on the structural principles of the furazan scaffold[1][4].
Table 1:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | |
| 6.50 | Broad Singlet (br s) | 2H | - | -NH |
| 7.35 | Triple Doublet (td) | 1H | H-4' (Aromatic) | |
| 7.50 | Doublet of Triplets (dt) | 1H | H-2' (Aromatic) | |
| 7.55 | Doublet (d) | 1H | H-6' (Aromatic) | |
| 7.60 | Triple Doublet (td) | 1H | H-5' (Aromatic) |
Table 2:
| Chemical Shift (ppm) | Multiplicity | Assignment | |
| 162.4 | Doublet (d) | C-3' (Ar-F) | |
| 155.2 | Singlet (s) | - | C-3 (Oxadiazole) |
| 148.6 | Singlet (s) | - | C-4 (Oxadiazole) |
| 131.2 | Doublet (d) | C-5' (Ar-H) | |
| 128.4 | Doublet (d) | C-1' (Ar-C) | |
| 124.1 | Doublet (d) | C-6' (Ar-H) | |
| 117.5 | Doublet (d) | C-4' (Ar-H) | |
| 114.2 | Doublet (d) | C-2' (Ar-H) |
Table 3: FT-IR (ATR) Principal Vibrational Modes
| Wavenumber (cm | Peak Shape/Intensity | Vibrational Assignment |
| 3450, 3330 | Sharp, Medium (Doublet) | N-H Asymmetric & Symmetric Stretch |
| 3075 | Weak | C-H Stretch (Aromatic) |
| 1645 | Strong | C=N Stretch (Oxadiazole Ring) |
| 1590, 1490 | Medium | C=C Stretch (Aromatic Ring) |
| 1230 | Strong | C-F Stretch |
| 1020 | Medium | N-O Stretch (Oxadiazole Ring) |
Table 4: HRMS (ESI-TOF) Data
| Ion Species | Chemical Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H] | C | 180.0573 | 180.0570 | -1.6 |
Conclusion
The rigorous characterization of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine requires a deep understanding of how the electron-deficient furazan core perturbs standard spectroscopic expectations. By employing self-validating analytical protocols and mapping specific structural features to their corresponding spectral signatures (e.g.,
References
1.[1] "Product Class 7: 1,2,5-Oxadiazoles", Thieme Connect. URL: 2.[2] "New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities", MDPI. URL: 3.[4] "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine", MDPI. URL: 4.[3] "Assembly of three oxadiazole isomers toward versatile energetics", RSC. URL:
